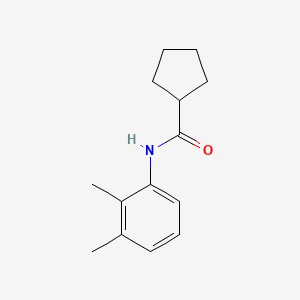![molecular formula C17H17NO2 B5774839 3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5774839.png)
3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone, commonly known as PAPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAPP belongs to the class of cathinone derivatives and has been found to exhibit stimulant properties.
作用機序
The mechanism of action of PAPP is not fully understood. However, it is believed to work by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. PAPP is also believed to inhibit the reuptake of dopamine, leading to an increase in its availability in the brain.
Biochemical and physiological effects:
PAPP has been found to exhibit stimulant properties, leading to increased alertness, focus, and energy. It has also been reported to cause an increase in heart rate, blood pressure, and body temperature. PAPP has been found to have a short half-life and is rapidly metabolized by the liver.
実験室実験の利点と制限
PAPP has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. PAPP is also stable and has a long shelf life. However, PAPP has several limitations for use in lab experiments. It is a controlled substance and requires special permits for use. PAPP is also highly potent and requires careful handling to avoid accidental exposure.
将来の方向性
There are several future directions for the study of PAPP. One area of research is the development of PAPP analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of PAPP in the treatment of other neurological disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of PAPP and its long-term effects on the body.
Conclusion:
In conclusion, PAPP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit stimulant properties and has been investigated for its potential use in the treatment of ADHD and narcolepsy. PAPP has several advantages for use in lab experiments, but it also has several limitations. Further studies are needed to fully understand the mechanism of action of PAPP and its potential therapeutic applications.
合成法
The synthesis of PAPP involves the condensation of 4'-methylpropiophenone with aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated to form PAPP. This method of synthesis has been reported to yield high purity and yield of PAPP.
科学的研究の応用
PAPP has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit stimulant properties and has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. PAPP has also been studied for its potential use as a performance-enhancing drug in sports.
特性
IUPAC Name |
3-(4-acetylanilino)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(19)14-7-9-16(10-8-14)18-12-11-17(20)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVYAZFQSZOXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B5774773.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)
![ethyl 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5774788.png)
![3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5774804.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B5774809.png)

![2-(2,4-dichlorophenoxy)-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5774833.png)
![N-[2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B5774838.png)



![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5774862.png)